molecular formula C13H18N2O B7637173 4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one

4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one

Cat. No.: B7637173
M. Wt: 218.29 g/mol
InChI Key: SBVXNDFOTQWJHF-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-3-4-11(2)12(7-10)8-15-6-5-14-13(16)9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVXNDFOTQWJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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